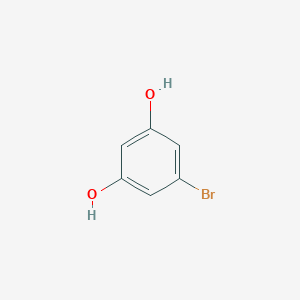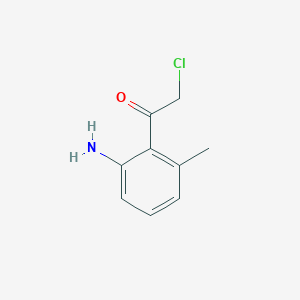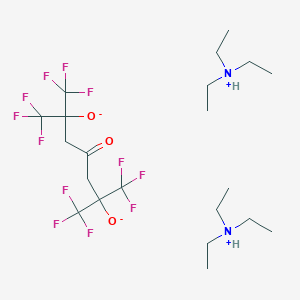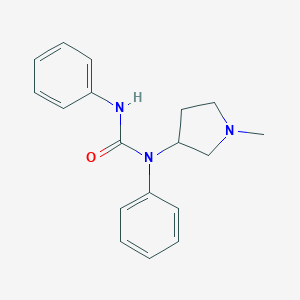![molecular formula C21H22Br4Cl2O4 B024820 1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol CAS No. 101622-05-3](/img/structure/B24820.png)
1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane is a brominated flame retardant. It is known for its effectiveness in reducing the flammability of various materials, making it a valuable compound in industries where fire resistance is crucial. The compound’s structure includes bromine and chlorine atoms, which contribute to its flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane typically involves the following steps:
Bromination: The initial step involves the bromination of phenol derivatives to introduce bromine atoms at specific positions on the aromatic ring.
Chlorination: The next step is the chlorination of the brominated phenol derivatives to introduce chlorine atoms.
Propoxylation: The final step involves the reaction of the chlorinated and brominated phenol derivatives with propylene oxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized under specific conditions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl and halogenated sites.
Scientific Research Applications
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane has several scientific research applications:
Chemistry: It is used as a flame retardant in the synthesis of polymers and other materials.
Biology: The compound is studied for its potential effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mechanism of Action
The flame-retardant properties of 2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane are primarily due to the presence of bromine and chlorine atoms. These halogens release free radicals when exposed to heat, which interfere with the combustion process and inhibit the spread of flames. The compound’s molecular targets include the reactive sites in the combustion process, and its pathways involve the release of halogen radicals that quench the flame.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis[3,5-dibromo-4-(3-chlorobutoxy)phenyl]propane
- 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane
- 2,2-Bis[3,5-dibromo-4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane
Uniqueness
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane is unique due to its specific combination of bromine and chlorine atoms, which provide enhanced flame-retardant properties compared to similar compounds. Its structure allows for effective interference with the combustion process, making it a preferred choice in applications requiring high fire resistance.
Properties
CAS No. |
101622-05-3 |
|---|---|
Molecular Formula |
C21H22Br4Cl2O4 |
Molecular Weight |
728.9 g/mol |
IUPAC Name |
1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H22Br4Cl2O4/c1-21(2,11-3-15(22)19(16(23)4-11)30-9-13(28)7-26)12-5-17(24)20(18(25)6-12)31-10-14(29)8-27/h3-6,13-14,28-29H,7-10H2,1-2H3 |
InChI Key |
RPEKWRMKDVUCNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)](/img/structure/B24738.png)
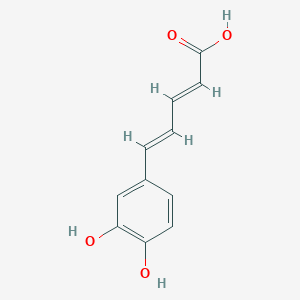

![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
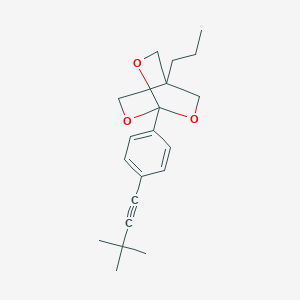

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
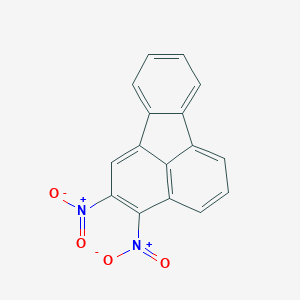
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
